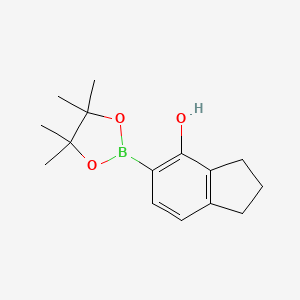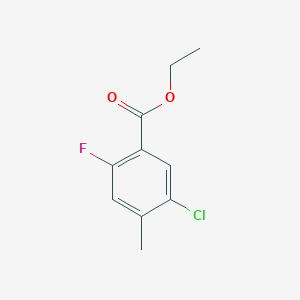
Ethyl 5-chloro-2-fluoro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-2-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-fluoro-4-methylbenzoate typically involves the esterification of 5-chloro-2-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-chloro-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Products include multi-substituted benzoates.
Hydrolysis: Products include 5-chloro-2-fluoro-4-methylbenzoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-2-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-2-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-2-fluoro-4-methylbenzoate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the benzene ring.
This compound: Similar ester functionality but different halogen substituents.
Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring, along with the ester functionality, makes this compound unique. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10ClFO2 |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
ethyl 5-chloro-2-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
MFPGHZFFFKFQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Cl)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



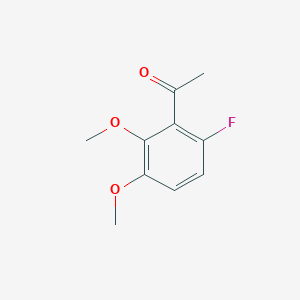
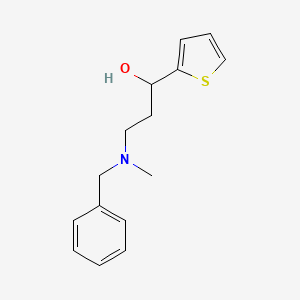
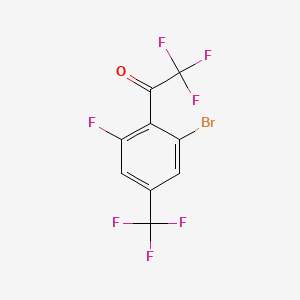
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)
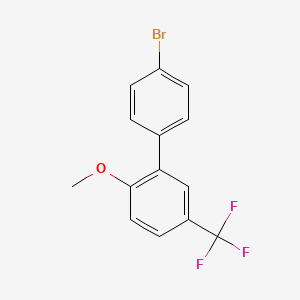
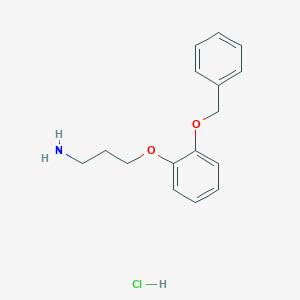
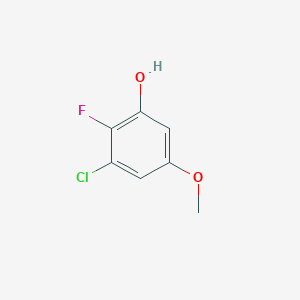
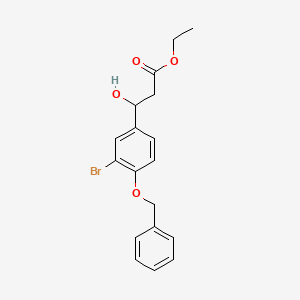

![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)
